molecular formula C11H12O3S B027881 3-Butynyl p-toluenesulfonate CAS No. 23418-85-1

3-Butynyl p-toluenesulfonate

Cat. No.: B027881
CAS No.: 23418-85-1
M. Wt: 224.28 g/mol
InChI Key: STOASOOVVADOKH-UHFFFAOYSA-N
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Description

3-Butynyl p-toluenesulfonate (CAS 23418-85-1) is an organosulfonate ester characterized by a terminal alkyne group (C≡CH) and a p-toluenesulfonyl (tosyl) moiety. Its molecular formula is C₁₁H₁₂O₃S, with a molecular weight of 224.28 g/mol . The compound is primarily utilized in organic synthesis as a tosylating agent and as a precursor for alkyne-based coupling reactions, such as Sonogashira cross-couplings or cycloadditions . Its structure combines the electron-withdrawing tosyl group, which enhances leaving-group ability, with the reactive alkyne functionality, enabling diverse transformations in catalytic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butynyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with 3-butyn-1-ol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of p-toluenesulfonyl chloride to a solution of 3-butyn-1-ol and triethylamine in a suitable solvent. The reaction mixture is then stirred and cooled to maintain the desired temperature. After completion, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Butynyl p-toluenesulfonate can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common nucleophiles include amines, thiols, and alkoxides.

    Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

    Reduction Reactions: The triple bond in the butynyl group can be reduced to form alkenes or alkanes using hydrogenation catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or diisopropylethylamine in solvents such as tetrahydrofuran or dimethylformamide.

    Reduction Reactions: Hydrogen gas with palladium on carbon or Lindlar’s catalyst in ethanol or methanol.

Major Products:

Scientific Research Applications

Organic Synthesis

3-BPTS serves as a valuable intermediate in organic synthesis. Its unique alkyne and sulfonate functionalities allow it to participate in several types of reactions:

  • Alkylation Reactions: It acts as a leaving group, facilitating the transfer of the 3-butynyl group to nucleophiles.
  • Carbon-Carbon Bond Formation: The compound is utilized in coupling reactions, such as Sonogashira coupling, to create complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 3-BPTS is explored for its potential to synthesize bioactive compounds:

  • Therapeutic Agents: It has been investigated for developing compounds targeting neurological disorders, showcasing its utility in creating novel pharmaceuticals.
  • Bioactive Compound Synthesis: The compound serves as a building block for various bioactive molecules used in biological studies .

Material Science

The compound's properties make it suitable for applications in material science:

  • Polymer Synthesis: 3-BPTS is used as an initiator in the polymerization of alkynes, particularly in synthesizing polyacetylene electrolytes without metal catalysts. This is significant for producing materials with specific electrical properties.

Case Study: Polyacetylene Electrolyte Synthesis

Research has demonstrated that 3-BPTS can initiate the polymerization of 2-ethynylpyridine, leading to the formation of polyacetylene. This method allows for the creation of conductive polymers that are essential in electronic applications. The characterization of these polymers involves techniques such as NMR spectroscopy and conductivity measurements to assess their properties and performance.

Case Study: Bioactive Compound Development

Studies have shown that derivatives of 3-BPTS exhibit antimicrobial properties similar to other sulfonate compounds. The reactivity of the alkyne group allows for modifications that enhance biological activity, making it a candidate for further research into therapeutic applications .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Features
Organic SynthesisAlkylation, carbon-carbon bond formationActs as a leaving group; versatile reactivity
Medicinal ChemistrySynthesis of therapeutic agentsPotential for neurological disorder treatments
Material SciencePolymer synthesis (polyacetylene)Non-metal catalytic processes
Biological StudiesBuilding blocks for bioactive compoundsAntimicrobial properties; enzyme interactions

Mechanism of Action

The mechanism of action of 3-butynyl p-toluenesulfonate in chemical reactions involves the activation of the sulfonate group, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific bioactive compound it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Tosylates

Propargyl p-Toluenesulfonate

  • Structural Difference : Contains a shorter alkyne chain (propargyl group: HC≡C-CH₂-) compared to 3-butynyl (HC≡C-CH₂-CH₂-) .
  • However, the terminal alkyne in 3-butynyl derivatives offers greater versatility in forming carbon-carbon bonds via metal-catalyzed reactions .
  • Applications : Propargyl tosylate is often used in click chemistry, while 3-butynyl derivatives are preferred for synthesizing extended alkyne frameworks .

Phenyl p-Toluenesulfonate

  • Structural Difference : Replaces the alkyne with an aromatic phenyl group .
  • Reactivity : Lacks the alkyne’s π-bond reactivity but retains strong tosylating capacity. The aromatic ring stabilizes the molecule, making it less reactive in alkyne-specific pathways.
  • Applications: Widely used in aqueous tosylation of alcohols and phenols due to its stability .

2-Methylbutyl p-Toluenesulfonate

  • Structural Difference : Features a branched alkyl chain instead of a linear alkyne .
  • Reactivity : The bulky 2-methylbutyl group introduces steric hindrance, reducing nucleophilic substitution efficiency compared to 3-butynyl’s linear structure.
  • Applications : Primarily studied in enzymatic desulfurization systems, where steric effects influence substrate selectivity .

Functional Comparison with Other Tosylate Derivatives

L-Valine Benzyl Ester p-Toluenesulfonate

  • Structural Difference: Integrates an amino acid (L-valine) and benzyl ester, creating a chiral, ionic compound .
  • Reactivity : The ionic nature enhances solubility in polar solvents, contrasting with 3-butynyl’s neutral, hydrophobic behavior.
  • Applications : Used in pharmaceutical research as a chiral building block, unlike 3-butynyl’s role in synthetic catalysis .

Tetraethylammonium p-Toluenesulfonate

  • Structural Difference : An ionic liquid with a quaternary ammonium cation .
  • Reactivity : Functions as a phase-transfer catalyst or electrolyte due to its ionic character, unlike 3-butynyl’s covalent reactivity.
  • Applications : Employed in electrochemical systems and polymer doping, diverging from 3-butynyl’s synthetic applications .

Key Research Findings

  • Synthetic Utility: 3-Butynyl p-toluenesulfonate achieved 73% yield in gold-catalyzed alkynylative cyclizations, highlighting its efficacy in forming β-alkynyl-γ-butenolides .
  • Reactivity Trends: Terminal alkynes (e.g., 3-butynyl) exhibit superior reactivity in cross-couplings compared to internal alkynes or non-alkynyl tosylates .
  • Safety : Requires stringent handling due to irritation risks, unlike ionic derivatives like tetraethylammonium tosylate, which pose lower dermal hazards .

Biological Activity

3-Butynyl p-toluenesulfonate (3-BPTS) is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.27 g/mol. It is synthesized through the reaction of 3-butynol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This compound is characterized by its unique reactivity profile, particularly in organic synthesis, where it serves as a precursor for various chemical transformations and carbon-carbon bond formations.

3-BPTS is classified as an alkynyl sulfonate, featuring a butynyl group attached to a p-toluenesulfonate moiety. Its synthesis is straightforward, typically involving tosylation procedures that yield a colorless to light yellow viscous liquid at room temperature . The reaction can be summarized as follows:

3 butynol+p toluenesulfonyl chlorideBase3 Butynyl p toluenesulfonate\text{3 butynol}+\text{p toluenesulfonyl chloride}\xrightarrow{\text{Base}}\text{3 Butynyl p toluenesulfonate}

Reactivity : The compound exhibits significant reactivity with nucleophiles and organometallic reagents, which can be exploited in synthetic pathways to develop new compounds with desired properties .

Antiviral Activity

Research has indicated that derivatives of 3-BPTS may possess antiviral properties. For instance, studies involving similar alkynyl compounds have shown efficacy against HIV-1 reverse transcriptase. In one study, a related compound demonstrated an EC50 value of 250 nM in cell culture assays against HIV-1 . This suggests that 3-BPTS or its derivatives could be explored further for their potential antiviral applications.

Case Studies and Applications

Case Study 1: Antiviral Research
A notable application of alkynyl sulfonates like 3-BPTS is in the development of antiviral agents. In one study focusing on HIV treatment, compounds derived from 3-BPTS were evaluated for their ability to inhibit reverse transcriptase. The results indicated promising activity that warrants further investigation into structure-activity relationships .

Case Study 2: Click Chemistry Applications
3-BPTS has also been utilized in click chemistry, a powerful method for synthesizing diverse compound libraries rapidly. The combination of alkynes and azides in click reactions has led to the discovery of various biologically active compounds, including potential anti-HIV agents . This approach highlights the versatility of 3-BPTS in medicinal chemistry.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
4-Methylbenzenesulfonyl chlorideSulfonateReactive electrophile used in substitution
1-OctyneAlkyneLonger carbon chain; lacks sulfonate group
Propargyl alcoholAlcoholContains hydroxyl group instead of sulfonate

The dual functionality of 3-BPTS—combining an alkyne with a sulfonate—provides distinct reactivity patterns not found in simpler analogs, making it valuable for researchers .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 3-butynyl p-toluenesulfonate in synthetic mixtures?

  • Methodology :

  • GC-MS/MS : A validated method using a gas chromatography-triple quadrupole tandem mass spectrometer (GC-MS/MS) with parameters optimized for p-toluenesulfonate derivatives (e.g., column: DB-5MS, 30 m × 0.25 mm × 0.25 μm; injection volume: 1 μL; splitless mode). Detection limits for related sulfonates (e.g., methyl, ethyl) are as low as 0.1 ng/mL .
  • Ion Chromatography : For anion analysis (e.g., p-toluenesulfonate), use a Shim-pack IC-A3 column with 1.2 mmol/L citric acid-15% acetonitrile (pH 5.0) at 45°C. This achieves a detection limit of 1.22 mg/L and separates p-toluenesulfonate from inorganic anions (e.g., Cl⁻, NO₃⁻) .

Q. What safety protocols should be followed when handling this compound?

  • Handling Guidelines :

  • Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood.
  • In case of skin/eye contact: Rinse immediately with copious water (≥15 minutes) and seek medical attention.
  • Storage: Keep at 4°C in a tightly sealed container, away from oxidizing agents and moisture .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Synthetic Route :

  • Prepared via nucleophilic substitution between propargyl alcohol derivatives and p-toluenesulfonyl chloride. Key steps include maintaining anhydrous conditions and using a base (e.g., triethylamine) to scavenge HCl.
  • Example: In gold-catalyzed alkynylative cyclization, this compound (1.12 g, 5.0 mmol) reacts with allenoates under visible light to yield β-alkynyl-γ-butenolides (73% yield). Reaction conditions: DCM solvent, room temperature, 24-hour irradiation .

Advanced Research Questions

Q. How does this compound participate in transition metal-catalyzed reactions, and what mechanistic insights exist?

  • Mechanistic Role :

  • Acts as an alkyne donor in gold-catalyzed cyclizations. The sulfonate group enhances electrophilicity, facilitating oxidative addition to Au(I) catalysts.
  • Evidence: In alkynylative cyclization, the Au(I)/Au(III) redox cycle is proposed, with the sulfonate leaving group stabilizing intermediates. Kinetic studies show rate dependence on catalyst loading and light intensity .

Q. What is the role of this compound in enzyme specificity studies for desulfurization?

  • Biochemical Applications :

  • Used as a substrate to probe enzyme activity (e.g., aryl alkyl sulfonate hydrolases). Specificity is assessed via HPLC or GC-FID to monitor sulfonate cleavage.
  • Example: Enzymatic hydrolysis of 2-methylbutyl p-toluenesulfonate by Pseudomonas spp. shows a turnover rate of 0.8 μmol/min/mg protein, with competitive inhibition by bulkier analogs (e.g., 2,3-diphenylpropyl derivatives) .

Q. How can this compound be integrated into coordination polymer synthesis?

  • Material Science Applications :

  • Sodium p-toluenesulfonate serves as a counterion in cobalt coordination polymers. Example: {[Co(4,4′-bipy)(H₂O)₄]·(p-CH₃C₆H₄SO₃)₂}n is synthesized via solvothermal methods (120°C, 72 hours), characterized by XRD and TGA. The sulfonate group stabilizes the framework through hydrogen bonding .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported detection limits for p-toluenesulfonate derivatives: How to reconcile?

  • Resolution :

  • GC-MS/MS achieves lower detection limits (0.1 ng/mL) compared to ion chromatography (1.22 mg/L) due to higher sensitivity for volatile derivatives. Method selection depends on sample matrix: GC-MS/MS for trace genotoxic impurities in pharmaceuticals; ion chromatography for ionic liquid analysis.

Q. Methodological Best Practices

Q. What strategies improve the yield of this compound in large-scale syntheses?

  • Optimization Tips :

  • Use slow addition of p-toluenesulfonyl chloride to prevent exothermic side reactions.
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water (yield: 85–90%) .

Q. Emerging Research Directions

Q. Can this compound be used to functionalize carbon-based nanomaterials?

  • Exploratory Applications :

  • Sulfonate groups enhance quantum dot surface reactivity. Example: Sulfur-doped graphene quantum dots (S-GQDs) synthesized in sodium p-toluenesulfonate exhibit fluorescence quenching by Fe³⁺ (detection limit: 4.2 nM) .

Properties

IUPAC Name

but-3-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOASOOVVADOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30297461
Record name 3-Butynyl p-toluenesulfonate
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Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23418-85-1
Record name 3-Butynyl p-toluenesulfonate
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Record name 3-Butynyl p-toluenesulfonate
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Record name but-3-yn-1-yl 4-methylbenzene-1-sulfonate
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Synthesis routes and methods I

Procedure details

To a mixture of 3-butyn-1-ol (0.5 g, 8.3 mmol) in CH2Cl2 (20 mL) and pyridine (1.7 mL, 33.2 mmol) was added p-toluenesulfonyl chloride (1.7 g, 8.7 mmol). This mixture was stirred at ambient temperature for 16 h then diluted with CH2Cl2 (20 mL) and quenched with aqueous 1% HCl (5 mL). The layers were separated and the organic layer was washed with aqueous 1% HCl (5 mL) and brine (5 mL). The organic layer was dried over anhydrous Na2SO4, filtered, concentrated under reduced pressure and purified via column chromatography (4:1 hexanes:EtOAc) to provide the title compound (0.30 g, 1.3 mmol, 16% yield). MS (DCI/NH3) m/z 242 (M+NH4)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
16%

Synthesis routes and methods II

Procedure details

Triethylamine (12.2 mL) was added dropwise to a mixture of 3-butyn-1-ol (5.09 g) and 4-toluenesulfonyl chloride (16.95 g) in 50 nm of CH2Cl2 cooled by an ice bath. The mixture was allowed to warm to room temperature. After 21 hours, the mixture was poured into ethyl acetate (150 mL) and washed with 0.1M HCl (75 mL), saturated NaHCO3 (75 mL), and brine (75 mL) and the organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. Purification by flash chromatography (10% ethyl acetate/hexane) gave 16.57 g of the product as a colorless solid.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
16.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Butynyl p-toluenesulfonate
3-Butynyl p-toluenesulfonate
3-Butynyl p-toluenesulfonate
3-Butynyl p-toluenesulfonate
3-Butynyl p-toluenesulfonate
3-Butynyl p-toluenesulfonate

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